

A Comparative Guide to SR-16435 Alternatives for Nociceptin Receptor Research

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Compound of Interest

Compound Name: SR-16435

Cat. No.: B11933324

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For Researchers, Scientists, and Drug Development Professionals

SR-16435 is a well-characterized non-selective partial agonist for the nociceptin/orphanin FQ (NOP) receptor and the mu-opioid receptor (MOP).^{[1][2]} Its dual activity has made it a valuable tool in pain research, particularly in the investigation of neuropathic pain.^[1] However, the complex pharmacology of **SR-16435**, which also involves the MOP receptor, necessitates a careful selection of pharmacological tools to dissect the specific roles of the NOP receptor system. This guide provides a comparative overview of **SR-16435** and its alternatives, offering quantitative data, detailed experimental protocols, and visual aids to assist researchers in selecting the most appropriate compounds for their studies.

In Vitro Pharmacological Profiles: A Quantitative Comparison

The following tables summarize the in vitro binding affinities (K_i) and functional activities (EC_{50} and E_{max}) of **SR-16435** and a selection of alternative compounds at the NOP, MOP, delta-opioid (DOP), and kappa-opioid (KOP) receptors. This data allows for a direct comparison of the potency, efficacy, and selectivity of these ligands.

Table 1: Binding Affinities (K_i , nM) of **SR-16435** and Alternatives at Opioid Receptors

Compound	NOP	MOP	DOP	KOP	Selectivity (MOP/NOP)
SR-16435	7.49	2.70	>1000	>1000	0.36
AT-121	~10	~18	>100	>100	1.8
Cebranopadol	0.9	0.7	18	2.6	0.78
Ro 64-6198	0.3	36	3787	214	120
J-113397	1.8	1000	>10000	640	555
UFP-101	~0.06	>1000	>1000	>1000	>16,667

Data compiled from multiple sources.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

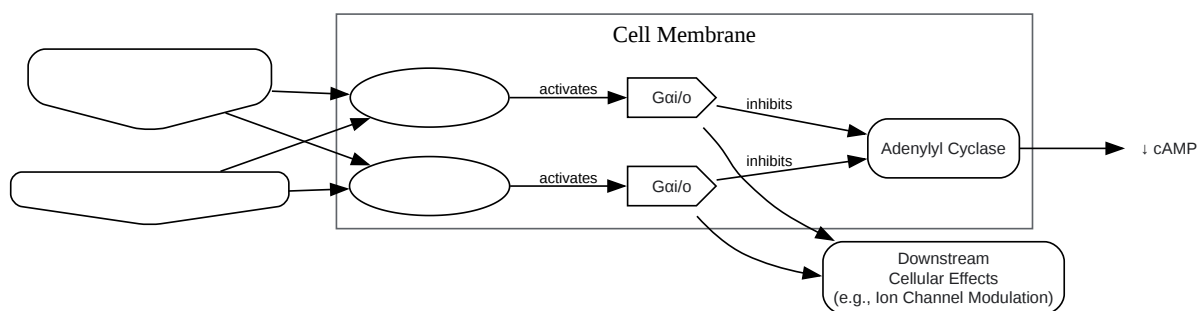
Table 2: Functional Activity (EC50, nM) and Efficacy (% Emax) of **SR-16435** and Alternatives

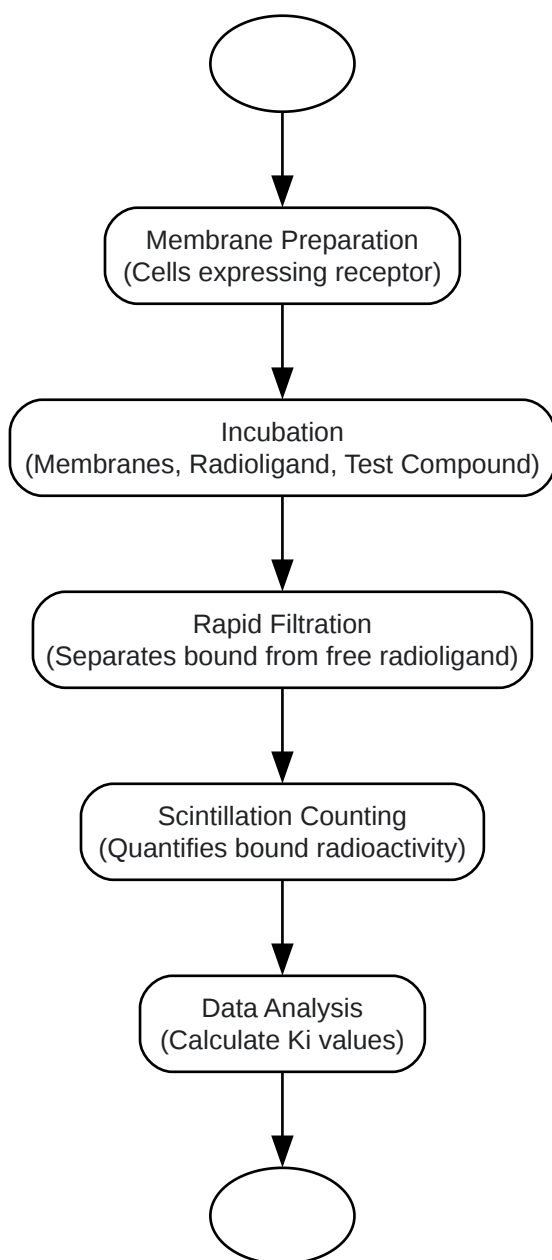
Compound	Receptor	EC50 (nM)	Emax (%)	Assay Type
SR-16435	NOP	-	Partial Agonist	-
MOP	-	Partial Agonist	-	
AT-121	NOP	35	Partial Agonist	GTPyS
MOP	20	Partial Agonist	GTPyS	
Cebranopadol	NOP	13.0	89	GTPyS
MOP	1.2	104	GTPyS	
DOP	110	105	GTPyS	
KOP	17	67	GTPyS	
Ro 64-6198	NOP	10.5	Full Agonist	GTPyS
J-113397	NOP	IC50: 2.3	Antagonist	-
UFP-101	NOP	-	Antagonist	-

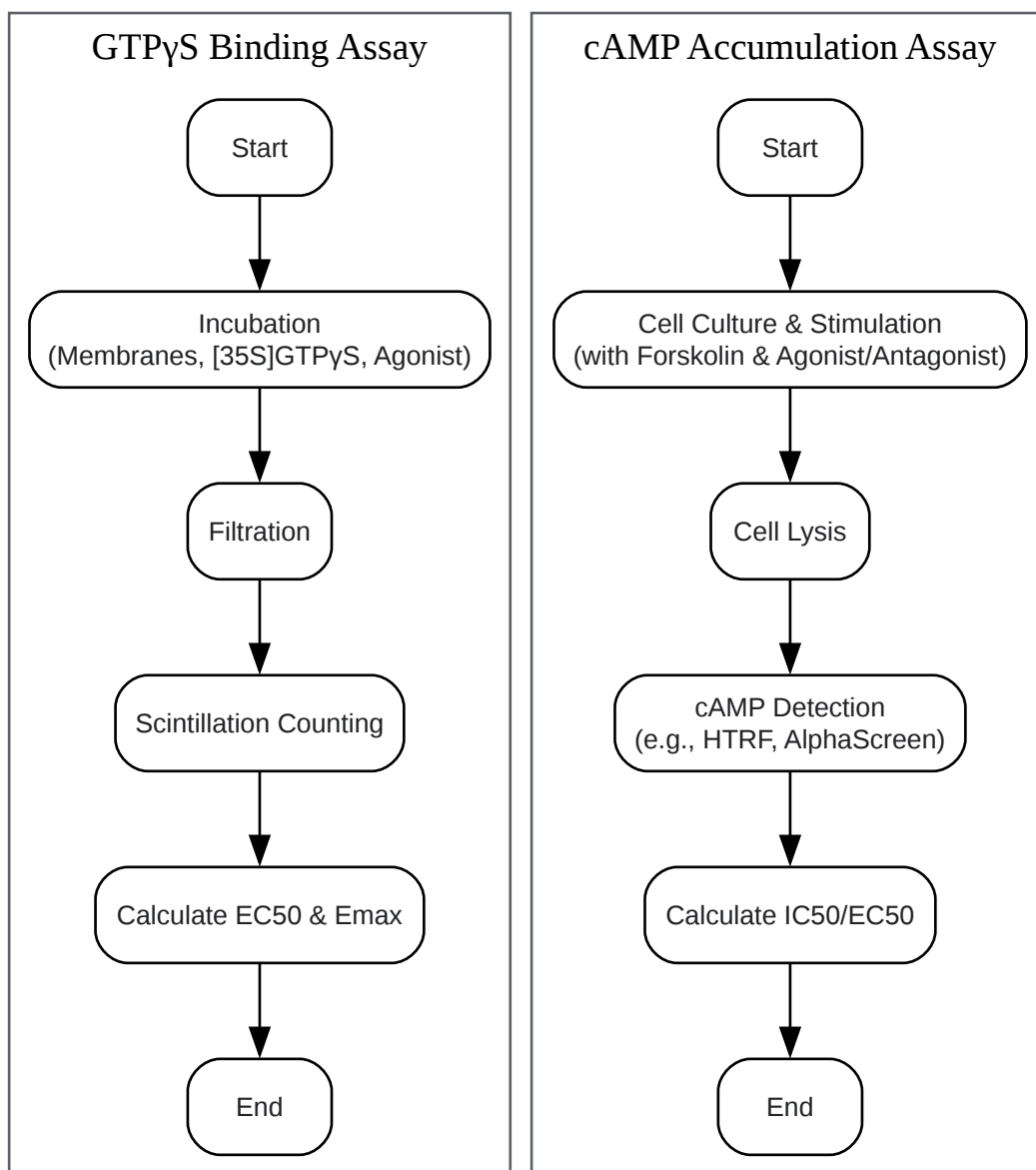
Data compiled from multiple sources.[\[4\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the experimental procedures used to characterize these compounds, the following diagrams are provided.







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